2-Methyl-2-morpholinopropan-1-amine
Overview
Description
Mechanism of Action
Target of Action
It’s structurally related to morphine , which primarily targets the mu and kappa opioid receptors . Another structurally related compound, D-deprenyl, has been found to bind to Monoamine Oxidase B (MAO-B) and Monoamine Oxidase A (MAO-A) .
Mode of Action
If we consider its structural similarity to morphine and d-deprenyl, we can infer that it might interact with its targets (opioid receptors or mao enzymes) to modulate their activity .
Biochemical Pathways
Morphine and its metabolites, which are structurally related, act on the ventral tegmental area of the brain through the mu-opioid receptor . D-deprenyl, another structurally related compound, has been found to decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .
Result of Action
Based on its structural similarity to morphine and d-deprenyl, it might have analgesic effects or anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-2-morpholinopropan-1-amine typically involves nucleophilic substitution reactions. One common method is the alkylation of morpholine with 2-chloropropane, followed by amination . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-morpholinopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different alkyl groups .
Scientific Research Applications
2-Methyl-2-morpholinopropan-1-amine is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-morpholinopropan-1-amine
- 1,4-Bis(3-aminopropyl)piperazine
- 1-(2-Aminoethyl)piperazine
- 4-(2-Aminoethyl)morpholine
Uniqueness
2-Methyl-2-morpholinopropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple scientific fields sets it apart from similar compounds.
Properties
IUPAC Name |
2-methyl-2-morpholin-4-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIBMQGRHYGHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365809 | |
Record name | 2-Methyl-2-morpholinopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-43-1 | |
Record name | 2-Methyl-2-morpholinopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-(morpholin-4-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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